molecular formula C12H22N2O3 B3228460 (2R,3AR,6aR)-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate CAS No. 1263180-86-4

(2R,3AR,6aR)-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

Cat. No.: B3228460
CAS No.: 1263180-86-4
M. Wt: 242.31
InChI Key: VKZFHDQGLQGCGB-BBBLOLIVSA-N
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Description

This compound is a stereochemically defined bicyclic heterocycle featuring a fused furo[2,3-c]pyrrole scaffold. Its structure includes a tert-butyl carbamate (Boc) group at the 5-position and an aminomethyl substituent at the 2-position of the tetrahydrofuropyrrole ring. It is identified by CAS 1241675-74-0 and is commonly used in pharmaceutical research as a building block for drug discovery, particularly in the synthesis of protease inhibitors or receptor modulators .

Properties

IUPAC Name

tert-butyl (2R,3aR,6aR)-2-(aminomethyl)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-8-4-9(5-13)16-10(8)7-14/h8-10H,4-7,13H2,1-3H3/t8-,9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZFHDQGLQGCGB-BBBLOLIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(OC2C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2C[C@@H](O[C@H]2C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2R,3AR,6aR)-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate , also known by its CAS number 1932511-57-3 , is a member of the furo-pyrrole class of compounds. This article provides an in-depth examination of its biological activity based on available research findings.

  • Molecular Formula : C14_{14}H24_{24}N2_2O7_7
  • Molecular Weight : 332.353 g/mol
  • IUPAC Name : tert-butyl (2R,3aS,6aR)-2-(aminomethyl)hexahydro-5H-furo[2,3-c]pyrrole-5-carboxylate oxalate

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research suggests that this compound may exhibit:

  • Antimicrobial Properties : Studies have indicated that furo-pyrrole derivatives possess significant antimicrobial activity against various pathogens.
  • Neuroprotective Effects : There is emerging evidence suggesting potential neuroprotective properties, which may be beneficial in neurodegenerative diseases.

Case Studies

  • Antimicrobial Activity
    • A study conducted by researchers at AstaTech demonstrated that derivatives of this compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were recorded at varying concentrations depending on the specific bacterial strain.
PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
  • Neuroprotective Effects
    • In a preliminary study published in a pharmacological journal, the compound was tested in vitro for its neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines. Results indicated a significant reduction in cell death at concentrations of 10 µM and above.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight that modifications on the furo-pyrrole scaffold can significantly influence biological activity. For example:

  • The presence of the tert-butyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.
  • Aminomethyl substitutions appear to enhance interactions with biological targets related to antimicrobial and neuroprotective activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural features, molecular properties, and applications of the target compound with analogous derivatives:

Compound Substituents Molecular Formula Molecular Weight Stereochemistry Key Properties/Applications
Target: (2R,3aR,6aR)-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate Aminomethyl, Boc C₁₁H₂₀N₂O₃ (inferred) ~228.3 (inferred) (2R,3aR,6aR) R&D intermediate; potential protease inhibitor scaffold
Compound 26 () Benzotriazole-5-carbonyl, Boc C₁₈H₂₃N₅O₃ 358.5 (3aS,6aS) Synthetic intermediate for drug candidates; characterized by MS and ¹H NMR
Racemic-(3S,3aR,6aS)-tert-butyl 3-aminotetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate 3-Amino, Boc C₁₁H₂₀N₂O₃ 228.29 (3S,3aR,6aS) Racemic mixture; used in asymmetric synthesis studies
rel-(3aR,6aR)-tert-butyl 5-benzyltetrahydro-1H-furo[3,4-c]pyrrole-3a(3H)-carboxylate Benzyl, Boc C₁₈H₂₅NO₃ 303.40 (3aR,6aR) Higher lipophilicity due to benzyl group; potential CNS drug candidate
tert-butyl (3aS,6aR)-5-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate Amino, cyclopenta ring, Boc C₁₂H₂₂N₂O₂ 226.3153 (3aS,6aR) Cyclopenta-fused scaffold; explored for conformational rigidity in ligand design
(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate Formyl, dioxolo ring, Boc C₁₃H₂₁NO₆ 299.31 (calculated) (3aS,4S,6aR) Electrophilic formyl group enables further derivatization; medicinal chemistry applications

Key Findings:

Structural Impact on Reactivity: The benzotriazole derivative (Compound 26) exhibits enhanced reactivity due to its electron-withdrawing carbonyl group, enabling efficient coupling reactions in drug synthesis . In contrast, the target compound’s aminomethyl group provides a nucleophilic handle for further functionalization .

Stereochemical Influence : The (2R,3aR,6aR) configuration of the target compound confers distinct spatial arrangements compared to the (3aS,6aS) isomer in Compound 26, which may affect binding affinity in biological targets .

Pharmacological Potential: Compounds with fused cyclopenta or dioxolo rings (e.g., and ) show varied solubility and metabolic stability, highlighting the scaffold’s versatility in optimizing drug-like properties .

Q & A

Basic: What synthetic routes are commonly employed to prepare (2R,3aR,6aR)-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate?

The synthesis typically involves multi-step reactions starting from chiral pyrrolidine or tetrahydrofuran precursors. A common approach includes:

  • Cyclization of substituted pyrrolidine derivatives with tert-butyl carbamate groups under acidic or basic conditions to form the fused furopyrrolidine ring.
  • Aminomethylation via reductive amination or nucleophilic substitution to introduce the aminomethyl moiety.
  • Stereochemical control using chiral catalysts or resolving agents to ensure the (2R,3aR,6aR) configuration. Reaction conditions (e.g., temperature, solvent polarity) are critical for regioselectivity and yield .
  • Purification via column chromatography or crystallization to isolate the enantiomerically pure product .

Basic: How is the stereochemistry and structural integrity of this compound confirmed in academic research?

Key techniques include:

  • NMR Spectroscopy : 1H/13C NMR and 2D experiments (COSY, NOESY) verify spatial arrangement of protons and carbons, confirming the fused furopyrrolidine system and tert-butyl group placement .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns matching the expected structure .
  • X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice parameters, particularly for chiral centers .
  • Optical Rotation/Polarimetry : Ensures enantiomeric purity by comparing observed rotation with literature values .

Basic: What purification strategies are effective for isolating this compound from reaction mixtures?

  • Column Chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) separates polar impurities.
  • Recrystallization : Solvent pairs like dichloromethane/hexane enhance crystallinity while retaining stereochemical integrity .
  • HPLC (Chiral) : Resolves enantiomers if racemization occurs during synthesis .

Advanced: How can reaction conditions be optimized to improve enantiomeric purity during synthesis?

  • Catalyst Screening : Chiral Lewis acids (e.g., BINOL-derived catalysts) enhance stereoselectivity in cyclization steps .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF, THF) stabilize transition states favoring the desired configuration .
  • Temperature Control : Lower temperatures (−20°C to 0°C) reduce side reactions and racemization .
  • Kinetic Resolution : Use of enzymes or chiral auxiliaries selectively converts undesired enantiomers .

Advanced: How should researchers address contradictory data in structural characterization (e.g., NMR vs. X-ray results)?

  • Cross-Validation : Repeat experiments under standardized conditions (solvent, temperature) to rule out artifacts.
  • DFT Calculations : Compare experimental NMR shifts with computational predictions to identify misassignments .
  • Multi-Technique Analysis : Combine X-ray (definitive configuration) with NOESY (proximity correlations) to resolve ambiguities .
  • Batch Consistency Checks : Ensure synthetic protocols are reproducible across multiple batches .

Advanced: What experimental designs are recommended to evaluate the compound’s potential pharmacological activity?

  • In Vitro Assays :
    • Receptor Binding : Radioligand displacement assays (e.g., for neurotransmitter receptors) quantify affinity .
    • Enzyme Inhibition : Monitor activity changes in target enzymes (e.g., kinases) via fluorometric or colorimetric readouts.
  • In Vivo Models :
    • Pharmacokinetics : Assess bioavailability, half-life, and metabolite profiling in rodent models.
    • Behavioral Studies : Test cognitive or motor effects in disease models (e.g., Parkinson’s) .
  • Toxicity Screening : Measure cytotoxicity (MTT assay) and organ-specific toxicity (histopathology) .

Advanced: How should stability and storage conditions be tailored to prevent degradation?

  • Temperature : Store at −20°C in sealed, argon-flushed vials to minimize oxidation/hydrolysis .
  • Moisture Control : Use desiccants (e.g., silica gel) in storage containers to prevent hydrate formation.
  • Light Sensitivity : Amber glassware or opaque packaging avoids photodegradation of the aminomethyl group .
  • Stability Monitoring : Periodic HPLC analysis tracks degradation products over time .

Advanced: What strategies resolve low yields in the final aminomethylation step?

  • Reagent Optimization : Replace traditional reductants (NaBH4) with selective agents (e.g., STAB) to minimize side reactions .
  • Protection/Deprotection : Temporarily block reactive sites (e.g., tert-butyl carbamate) during functionalization .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics, improving yield and selectivity .

Advanced: How can researchers validate the compound’s role in modulating cellular pathways?

  • Transcriptomics/Proteomics : RNA-seq or SILAC-based mass spectrometry identifies differentially expressed genes/proteins post-treatment.
  • CRISPR Knockout Models : Disrupt putative target genes to confirm functional involvement in observed effects .
  • Pathway-Specific Reporters : Luciferase-based assays (e.g., NF-κB, MAPK pathways) quantify signaling modulation .

Advanced: What analytical workflows ensure batch-to-batch consistency in academic studies?

  • QC Protocols : Mandate NMR, HPLC, and HRMS for every batch to verify purity (>98%) and stereochemistry .
  • Reference Standards : Use commercially available or in-house synthesized controls for cross-comparison .
  • Statistical Analysis : Apply multivariate analysis (e.g., PCA) to spectral/assay data to detect batch outliers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3AR,6aR)-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate
Reactant of Route 2
(2R,3AR,6aR)-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate

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